molecular formula C7H14Cl2N2O B2611928 2,3,4,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;dihydrochloride CAS No. 2580210-65-5

2,3,4,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;dihydrochloride

Cat. No.: B2611928
CAS No.: 2580210-65-5
M. Wt: 213.1
InChI Key: FQJAAVJRHNFEQC-UHFFFAOYSA-N
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Description

2,3,4,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic materials, and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including 2,3,4,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;dihydrochloride, can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to maximize yield and purity. For example, the transition-metal-free strategy described by Trofimov involves three steps: cross-coupling of pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine, and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Chemical Reactions Analysis

Types of Reactions

2,3,4,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyrazine N-oxides, while reduction may yield fully saturated derivatives. Substitution reactions can introduce various functional groups into the pyrrolopyrazine scaffold .

Scientific Research Applications

2,3,4,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;dihydrochloride involves its interaction with specific molecular targets and pathways. the exact mechanisms are not fully understood. It is believed to exert its effects through interactions with enzymes and receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrazine derivatives, such as:

Uniqueness

2,3,4,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;dihydrochloride is unique due to its specific structural features and the range of biological activities it exhibits.

Properties

IUPAC Name

2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.2ClH/c10-7-2-1-6-5-8-3-4-9(6)7;;/h6,8H,1-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJAAVJRHNFEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1CNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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